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1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione

DNA intercalation binding affinity ranking regioisomer comparison

1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione (CAS 75312-57-1), also designated 1,8-BDEAD or AM2, is a synthetic bis-substituted aminoalkylaminoanthraquinone with molecular formula C₂₆H₃₆N₄O₂ and molecular weight 436.6 g/mol. It was conceived as a DNA-intercalating agent modelled on the anthracycline doxorubicin and the anthracenedione mitoxantrone, sharing the planar anthraquinone chromophore required for intercalation between DNA base pairs.

Molecular Formula C26H36N4O2
Molecular Weight 436.6 g/mol
CAS No. 75312-57-1
Cat. No. B1206797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione
CAS75312-57-1
Synonyms1,8-BDEAD
1,8-bis(2-diethylaminoethylamino)anthracene-9,10-dione
Molecular FormulaC26H36N4O2
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCN(CC)CC
InChIInChI=1S/C26H36N4O2/c1-5-29(6-2)17-15-27-21-13-9-11-19-23(21)26(32)24-20(25(19)31)12-10-14-22(24)28-16-18-30(7-3)8-4/h9-14,27-28H,5-8,15-18H2,1-4H3
InChIKeyXMGKUIJRUVUUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione (CAS 75312-57-1): Chemical Identity, Anthraquinone Class, and DNA-Intercalation Rationale


1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione (CAS 75312-57-1), also designated 1,8-BDEAD or AM2, is a synthetic bis-substituted aminoalkylaminoanthraquinone with molecular formula C₂₆H₃₆N₄O₂ and molecular weight 436.6 g/mol [1]. It was conceived as a DNA-intercalating agent modelled on the anthracycline doxorubicin and the anthracenedione mitoxantrone, sharing the planar anthraquinone chromophore required for intercalation between DNA base pairs [2]. Its crystal structure has been solved by X-ray diffraction (monoclinic, space group C2, R = 0.053), confirming the geometric arrangement of the two diethylaminoethylamino side chains at the 1- and 8-positions of the anthracene-9,10-dione core [3]. The compound belongs to a family of regioisomeric anthraquinones that differ solely in the substitution pattern of identical side chains—a structural feature that profoundly influences DNA-binding mode, affinity, dissociation kinetics, and biological activity [4].

Why 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione Cannot Be Interchanged with Its 1,4- or 1,5-Regioisomers or 1,4-Diamino Clinical Anthraquinones


Substitution of the 1,8-regioisomer with its 1,4- or 1,5-disubstituted analogs, or with clinically established 1,4-diaminoanthraquinones such as mitoxantrone and ametantrone, is not scientifically defensible because the position of identical side chains on the anthraquinone scaffold dictates fundamentally different DNA-binding modes, groove occupancy, and dissociation kinetics [1]. The 1,8-compound intercalates with both side chains residing in the DNA major groove (classical intercalation), whereas the 1,5-isomer (AM1) adopts a threading intercalation mode with one side chain in each groove, resulting in dissociation rates approximately 10-fold slower than the 1,8-isomer and exceeding even those of daunorubicin and doxorubicin [2][3]. Furthermore, the 1,8- and 1,5-isomers uniquely photosensitize DNA damage and cell killing upon visible-light illumination—a property entirely absent in the 1,4-diamino clinical agents mitoxantrone and ametantrone [4]. These regioisomer-specific pharmacodynamic and photochemical properties mean that generic substitution without explicit quantitative validation would introduce uncontrolled variables in any experimental or therapeutic context.

Quantitative Differential Evidence Guide: 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione vs. Closest Analogs


DNA-Binding Affinity Ranking: 1,8-Regioisomer Occupies a Distinct Intermediate Tier Below the 1,5- and 1,4-Disubstituted Analogs

In a direct head-to-head comparative study of four N,N-diethylaminoethylamino-substituted anthraquinones differing only in ring-substitution pattern, the DNA-binding affinity followed the rank order 1,5- > 1,4- ≫ 1,8- > 1- (mono-substituted) as determined by computer graphics interaction energy calculations and corroborated by in vitro antiproliferative activity against mouse P388 leukemia cells [1]. The 1,8-disubstituted compound (target) thus occupies a distinct intermediate position: it binds more weakly than the 1,5- and 1,4-analogs but more strongly than the mono-substituted 1-compound. This tiered affinity profile is mechanistically linked to the binding mode: the 1,8-isomer intercalates with both cationic side chains occupying the DNA major groove, whereas the 1,5-isomer straddles the intercalation site with one side chain in each groove, inducing base-pairing at non-base-paired regions [1].

DNA intercalation binding affinity ranking regioisomer comparison aminoanthraquinone

DNA-Binding Mode Geometry: 1,8-Regioisomer Is Constrained to Classical Major-Groove Intercalation, Not Threading Intercalation

Molecular modelling and stopped-flow kinetics experiments demonstrate that the DNA-binding mode is dictated by substituent position. The 1,8-disubstituted compound (target) binds via classical intercalation with both N,N-diethylaminoethylamino side chains positioned in the DNA major groove [1][2]. In contrast, the 1,5-disubstituted isomer (AM1) threads through the double helix with one side chain in the major groove and the other in the minor groove [1][2]. The 1,4-disubstituted isomer binds predominantly from the major groove but can also straddle the intercalation site if the DNA geometry is fully minimized [1]. The mono-substituted 1-compound can bind from either groove non-selectively [1]. Stopped-flow kinetic analysis confirmed that association and dissociation rate constants for the threading mode (1,5-isomer) are approximately a factor of 10 lower than those for the classical intercalation mode (1,4- and 1,8-isomers) [2].

intercalation geometry major groove binding threading intercalation molecular modelling

DNA Dissociation Kinetics: 1,8-Regioisomer Dissociates Faster Than the 1,5-Isomer but Slower Than the Mono-Substituted Analog

Stopped-flow spectrophotometric determination of first-order dissociation rate constants from calf thymus DNA at 20°C, 25°C, and 37°C established the rank order: 1- (fastest) ≫ 1,8- > 1,4- > daunorubicin and doxorubicin > 1,5- (slowest) [1]. The 1,8-disubstituted compound (target) dissociates significantly faster than the 1,5-isomer—the slowest-dissociating compound in the series, which dissociates even more slowly than the clinical anthracyclines daunorubicin and doxorubicin [1]. The mechanistic basis for this kinetic difference is that the 1,5-isomer, bound via the threading mode, requires DNA-breathing (transient base-pair unstacking) for both association and dissociation, whereas the 1,8-isomer, bound via classical major-groove intercalation, does not face this kinetic barrier [1][2].

dissociation kinetics stopped-flow spectrophotometry DNA residence time aminoanthraquinone

Visible-Light Photosensitization: 1,8-Regioisomer Uniquely Sensitizes DNA Damage and Cell Killing Absent in Mitoxantrone and Ametantrone

In a direct comparative study of 1,4-diamino-substituted anthraquinones (mitoxantrone, ametantrone) versus 1,5- and 1,8-bis[[(diethylamino)ethyl]amino]anthraquinones (AM1 and AM2, respectively), only the 1,5- and 1,8-isomers photosensitized DNA single-strand break formation in closed-circular plasmid DNA upon visible-light illumination [1]. The 1,4-diamino clinical agents mitoxantrone and ametantrone produced no detectable photosensitized DNA damage under identical conditions [1]. In human leukemic cells, the 1,8-isomer (AM2) exhibited a 22-fold light-induced potency enhancement: the dark IC₅₀ for cell viability loss was 53 µM, which was reduced to approximately 2.4 µM following only 2 minutes of illumination (λ > 475 nm), a light dose that was completely non-toxic to cells in the absence of drug [2]. Under identical conditions, the 1,5-isomer (AM1) showed a dose modification factor of only 8.9, and neither ametantrone nor mitoxantrone produced any light-induced cytotoxicity [2].

photosensitization photodynamic therapy DNA strand breaks anthracenedione visible light

Confirmed Crystal Structure: Atomic-Resolution Geometry Enables Structure-Based Design and Quality Control

The single-crystal X-ray structure of 1,8-bis[(2-diethylaminoethyl)amino]anthracene-9,10-dione has been solved and refined to R = 0.053 with 2043 observed reflections [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. The molecule is nearly planar (torsion angle C(4)–C(7)–C(8)–C(9) = –179(2)°), and intermolecular packing is dominated by van der Waals interactions with a nearest intermolecular distance of 3.647 Å [1]. This experimentally determined structure confirms the 1,8-substitution geometry and planar anthraquinone chromophore essential for DNA intercalation. In contrast, the crystal structures of the 1,4- and 1,5-regioisomers are not as extensively documented in the peer-reviewed literature at comparable resolution.

X-ray crystallography molecular conformation quality control solid-state structure

Isotachophoretic Nucleotide Interaction: 1,5-Isomer Interacts More Strongly with Ribodinucleoside Monophosphates Than the 1,8-Isomer

Isotachophoretic analysis of intercalator–ribodinucleoside monophosphate interactions under neutral pH conditions demonstrated that 1,5-bis[(diethylaminoethyl)amino]anthraquinone interacts more strongly with ribodinucleoside monophosphates (XpY) than does 1,8-bis[(diethylaminoethyl)amino]anthraquinone [1]. This independent biophysical method corroborates the affinity ranking established by computer graphics modelling and in vitro antiproliferative data (1,5- > 1,8-) [2]. The technique provides a rapid, convenient screening platform for characterizing DNA intercalators without requiring macromolecular DNA substrates, making it useful for procurement-stage functional verification.

isotachophoresis nucleotide binding intercalator screening ribodinucleoside

Optimal Application Scenarios for 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione Based on Quantitative Differentiation Evidence


Photodynamic Anticancer Research and Light-Activated Cytotoxicity Studies

The 1,8-isomer (AM2) is the preferred candidate for photodynamic therapy research among aminoanthraquinones, as it uniquely photosensitizes both DNA single-strand breaks and human leukemic cell killing under visible light (λ > 475 nm), achieving a 22-fold enhancement in cytotoxicity (dark IC₅₀ 53 µM → light IC₅₀ ≈ 2.4 µM) [1]. Mitoxantrone and ametantrone are completely inactive as photosensitizers, eliminating them from this application space [1][2]. The 1,5-isomer (AM1) shows only an 8.9-fold enhancement under identical conditions, making the 1,8-isomer 2.5× more responsive to light activation [1].

Structure-Activity Relationship (SAR) Studies of DNA-Intercalation Geometry vs. Biological Outcome

The 1,8-regioisomer provides an essential reference point in SAR panels exploring how side-chain positioning on the anthraquinone scaffold dictates DNA-binding mode. Its classical major-groove intercalation geometry contrasts sharply with the threading intercalation of the 1,5-isomer and the mixed binding of the 1,4-isomer [3][4]. The availability of a refined crystal structure (R = 0.053) [5] further supports its use as a well-defined structural standard in computational docking and molecular dynamics simulations of intercalator–DNA complexes.

DNA Dissociation Kinetics Reference Standard for Intercalator Residence-Time Studies

The intermediate dissociation rate of the 1,8-isomer from calf thymus DNA—faster than the 1,4-isomer and clinical anthracyclines, but slower than the mono-substituted analog—positions it as a reference compound for kinetic studies probing the relationship between DNA residence time and pharmacological effect [6]. Its dissociation kinetics have been quantitatively characterized by stopped-flow spectrophotometry at multiple temperatures (20°C, 25°C, 37°C), providing robust baseline data for comparative studies [6].

Procurement Identity Verification and Polymorph Screening via X-Ray Diffraction

The fully solved and published single-crystal structure (monoclinic C2, a = 20.2528, b = 6.7254, c = 10.6748 Å, β = 94.699°) [5] enables unequivocal identity confirmation of procured material by powder X-ray diffraction (PXRD) against a calculated reference pattern. This capability is not equivalently available for the 1,4- and 1,5-regioisomers based on the current primary literature, giving the 1,8-compound a distinct advantage in quality-controlled procurement workflows.

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